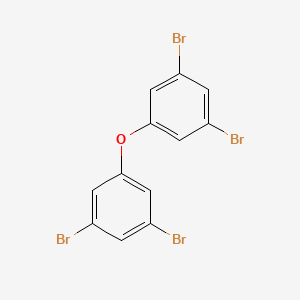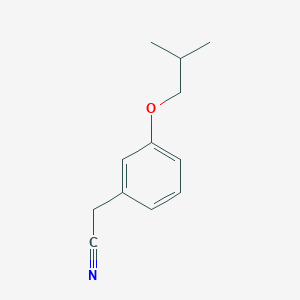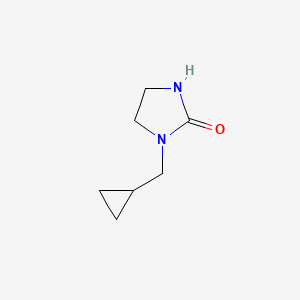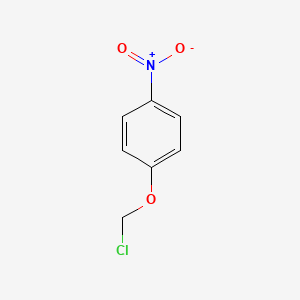
Anhydride 3,6-dibromophtalique
Vue d'ensemble
Description
3,6-Dibromophthalic Anhydride is a chemical compound with the molecular formula C8H2Br2O3 . It is also known as 4,7-Dibromoisobenzofuran-1,3-dione . The compound appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of carboxylic anhydrides, including 3,6-Dibromophthalic Anhydride, can be efficiently catalyzed by triphenylphosphine oxide . This method allows for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield .Molecular Structure Analysis
The molecular weight of 3,6-Dibromophthalic Anhydride is 305.91 g/mol . The IUPAC name for this compound is 4,7-dibromo-2-benzofuran-1,3-dione . The InChI is 1S/C8H2Br2O3/c9-3-1-2-4 (10)6-5 (3)7 (11)13-8 (6)12/h1-2H .Physical And Chemical Properties Analysis
3,6-Dibromophthalic Anhydride has a molecular weight of 305.91 g/mol . It has a topological polar surface area of 43.4 Ų . The compound has no hydrogen bond donors but has three hydrogen bond acceptors .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
L'anhydride 3,6-dibromophtalique est un substrat puissant dans la synthèse d'une large gamme de composés hétérocycliques. Ces composés possèdent des propriétés et des applications diverses en chimie, dans l'industrie et en pharmacie. Les atomes de brome sur le cycle anhydride phtalique peuvent agir comme sites réactifs pour des transformations chimiques supplémentaires, conduisant à la création de structures moléculaires complexes avec une activité biologique potentielle .
Transformations organiques
En chimie organique, l'this compound est utilisé dans des réactions à deux et à plusieurs composants. Ces réactions sont cruciales pour la construction de liaisons carbone-carbone et carbone-hétéroatome, formant l'épine dorsale de la synthèse organique. Le dérivé dibromé peut introduire du brome dans le produit final, ce qui peut être un groupe fonctionnel précieux dans de futures réactions chimiques .
Réactions d'estérification
Le groupe anhydride dans l'this compound est réactif envers les alcools et les phénols, formant des esters. Cette réaction est importante dans la production de plastifiants, de colorants et de parfums. Les esters bromés dérivés de ce composé peuvent également servir d'intermédiaires dans la synthèse de molécules plus complexes .
Synthèse en plusieurs étapes
Dans des voies de synthèse en plusieurs étapes, l'this compound peut être un intermédiaire clé. Il peut subir diverses réactions telles que des substitutions nucléophiles, des additions ou des réactions de couplage, qui sont des étapes dans la synthèse de produits pharmaceutiques et d'agrochimiques .
Science des matériaux
L'incorporation de l'this compound dans les polymères peut améliorer leurs propriétés ignifuges en raison de la présence de brome. Cela le rend précieux dans le développement de matériaux plus sûrs et résistants au feu utilisés dans la construction, l'électronique et les textiles .
Recherche pharmaceutique
Les dérivés d'anhydride phtalique, y compris ceux bromés, sont explorés pour leur potentiel pharmacologique. Ils peuvent faire partie de la structure de composés ayant des activités anti-inflammatoires, antifongiques et anticancéreuses. La structure dibromée de l'this compound pourrait conduire à de nouveaux agents thérapeutiques après des modifications pharmacologiques appropriées .
Safety and Hazards
Users are advised to wear suitable protective equipment and prevent the dispersion of dust when handling 3,6-Dibromophthalic Anhydride . Contact with skin, eyes, and clothing should be avoided .
Relevant Papers One relevant paper discusses the synthesis of new phthalate-based thermocleavable polymers via the Stille polymerization . The paper mentions the synthesis of 3,6-dibromo-bis(2-undecanyl) phthalate starting from commercially available phthalic anhydride .
Mécanisme D'action
Target of Action
It is often used as an intermediate in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dibromophthalic Anhydride. For instance, it is sensitive to moisture and should be stored under inert gas at room temperature .
It is primarily used as an intermediate in organic synthesis
Propriétés
IUPAC Name |
4,7-dibromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAOHMOFJGFOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25834-16-6 | |
| Record name | 3,6-Dibromophthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)

![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)

![2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B1422684.png)
![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)
![3-Ethoxyspiro[3.4]octan-1-one](/img/structure/B1422687.png)
![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422689.png)
![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)




